[4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone
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Overview
Description
4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone is a complex organic compound characterized by its unique structure, which includes a dihydropyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone typically involves multi-step organic reactions. The starting materials often include 2,6-dichloroaniline, which undergoes a series of reactions such as condensation, cyclization, and methylation to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
- Reduction : Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
- Substitution : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction : Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
- Substitution : Halogenating agents, nucleophiles, electrophiles, varying solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds:
- 4-(2,6-Dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-ylmethanone shares similarities with other dihydropyrimido[1,2-a]benzimidazole derivatives.
- Other halogenated benzimidazoles : Compounds with similar core structures but different substituents.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and bioactivity, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C24H17Cl2N3O |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
[4-(2,6-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H17Cl2N3O/c1-14-20(23(30)15-8-3-2-4-9-15)22(21-16(25)10-7-11-17(21)26)29-19-13-6-5-12-18(19)28-24(29)27-14/h2-13,22H,1H3,(H,27,28) |
InChI Key |
CFSPBNVFVLNTSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=CC=C4Cl)Cl)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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